10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene
Description
10,20-Dimethoxyhexacyclo[...]dodecaene is a highly complex polycyclic aromatic compound characterized by a hexacyclic framework with fused rings and two methoxy (-OCH₃) substituents at positions 10 and 20. The compound’s rigid, three-dimensional structure arises from its fused cyclohexane and cycloheptane rings, which confer significant steric constraints and electronic effects. Methoxy groups at positions 10 and 20 likely modulate solubility and reactivity, as seen in analogous polycyclic systems .
Properties
Molecular Formula |
C29H24O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene |
InChI |
InChI=1S/C29H24O2/c1-30-26-16-20-8-3-5-12-22(20)28-24(26)14-18-10-7-11-19(18)15-25-27(31-2)17-21-9-4-6-13-23(21)29(25)28/h3-6,8-13,16-17H,7,14-15H2,1-2H3 |
InChI Key |
OIUQJKIPFMAVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1CC4=CCC=C4CC5=C3C6=CC=CC=C6C=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization: Formation of the hexacyclic core structure through cyclization reactions.
Methoxylation: Introduction of methoxy groups at specific positions using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of 10,20-dimethoxyhexacyclo[17.8.0.02,11.03,8.013,17.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,20,22,24,26-dodecaene is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity places it within a family of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic analogs. Below is a comparative analysis with key analogs from the literature:
Methoxy-Substituted Polycyclic Compounds
26,28-Dihydroxy-25,27-dimethoxypentacyclo[...]dodecaene-5,17-dicarboxaldehyde (Compound 19)
- Structure : Pentacyclic framework with methoxy and hydroxyl groups.
- Key Differences : Lacks the hexacyclic backbone of the target compound but shares methoxy substituents.
- Properties : Exhibits higher polarity due to hydroxyl groups, influencing solubility in polar solvents. Synthetic routes involve multi-step oxidations and esterifications, suggesting similar challenges for the target compound.
- 3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]hexaene Structure: Hexacyclic system with four methoxy groups and nitrogen heteroatoms. Properties: Crystallographic data (R factor = 0.056) indicate a tightly packed lattice, suggesting similar steric hindrance in the target compound .
Halogenated and Heterocyclic Analogs
- 25,26,27,28,29-Pentaazahexacyclo[...]tridecaene (Chlorinated Derivative) Structure: Hexacyclic system with five nitrogen atoms and dichlorophenyl groups. Key Differences: Nitrogen-rich framework enhances electronic delocalization, whereas the target compound’s methoxy groups act as electron donors. Properties: Chlorine substituents increase molecular weight (avg. ~1200 Da) and hydrophobicity compared to the methoxy-substituted target compound .
Bridged Cycloalkanes
- 25,26-Bis(propan-2-ylidene)heptacyclo[...]decaene Structure: Heptacyclic system with isopropylidene bridges. Key Differences: Additional rings and non-oxygen bridges reduce ring strain but limit functionalization sites. Properties: Single-crystal X-ray data (mean C–C bond length = 0.002 Å) highlight geometric rigidity, a feature likely shared by the target compound .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Synthetic Challenges : Analogous compounds (e.g., ) require multi-step syntheses involving protection/deprotection of functional groups, suggesting similar complexity for the target compound.
- Applications : Polycyclic frameworks with methoxy groups are explored in materials science (e.g., organic semiconductors) and medicinal chemistry (e.g., DNA intercalators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
